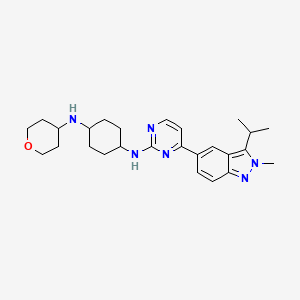
LY2857785
描述
LY2857785 是一种强效且选择性的细胞周期蛋白依赖性激酶 9 (CDK9) 抑制剂,CDK9 是一种丝氨酸/苏氨酸激酶,参与转录起始和延伸的调控。 该化合物在临床前模型中表现出显着的抗肿瘤功效,特别是在血液系统恶性肿瘤如白血病中 .
科学研究应用
化学: 作为 CDK9 的选择性抑制剂,LY2857785 用于化学研究,以研究 CDK9 在转录调控中的作用及其对细胞过程的影响。
生物学: 该化合物用于研究 CDK9 调控的生物学途径及其与参与转录的其他蛋白质的相互作用。
医学: This compound 在临床前研究中显示出作为治疗血液系统恶性肿瘤(包括急性髓性白血病和慢性淋巴细胞白血病)的潜在治疗剂的良好结果
作用机制
LY2857785 通过抑制 CDK9 的活性来发挥作用,CDK9 是转录延伸的关键调节因子。CDK9 与 cyclin T 形成复合物,形成正向转录延伸因子 b (P-TEFb)。P-TEFb 使 RNA 聚合酶 II 的 C 末端结构域磷酸化,促进转录延伸。通过抑制 CDK9,this compound 减少了 RNA 聚合酶 II 的磷酸化,导致参与细胞存活和增殖的基因转录减少。 这导致癌细胞凋亡和自噬 .
生化分析
Biochemical Properties
LY2857785 interacts with CDK9, CDK8, and CDK7, inhibiting their enzymatic activities . It significantly reduces RNAP II CTD phosphorylation and dramatically decreases MCL1 protein levels, resulting in apoptosis in a variety of leukemia and solid tumor cell lines .
Cellular Effects
This compound influences cell function by reducing RNAP II CTD phosphorylation and decreasing MCL1 protein levels, leading to apoptosis . It inhibits the growth of a broad panel of cancer cell lines, particularly efficacious in leukemia cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting CDK9, which in turn reduces RNAP II CTD phosphorylation . This leads to a dramatic decrease in MCL1 protein levels and induces apoptosis .
Temporal Effects in Laboratory Settings
Over time, this compound continues to inhibit CDK9, maintaining reduced RNAP II CTD phosphorylation and low MCL1 protein levels . This results in sustained apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At certain dosages, it reduces tumor growth in an MV4-11 rat xenograft model.
Metabolic Pathways
This compound is involved in the metabolic pathway of CDK9 inhibition . By inhibiting CDK9, it affects the phosphorylation of RNAP II CTD and the levels of MCL1 protein .
准备方法
LY2857785 通过一系列化学反应合成,包括形成嘧啶环并随后修饰以引入各种官能团。合成路线通常包括以下步骤:
- 嘧啶核的形成。
- 吲唑部分的引入。
- 环己烷和四氢吡喃基团的添加。
化学反应分析
LY2857785 会经历几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成各种氧化衍生物。
还原: 还原反应可用于修饰分子内的某些官能团。
取代: 亲核试剂参与的取代反应可导致形成 this compound 的不同类似物。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及胺和硫醇等亲核试剂。 这些反应形成的主要产物取决于所用试剂和条件 .
相似化合物的比较
LY2857785 在作为 CDK9 抑制剂的高选择性和效力方面独树一帜。类似的化合物包括:
黄嘌呤类 (Alvocidib): 一种泛 CDK 抑制剂,也靶向 CDK9,但选择性较低。
R-roscovitine (Seliciclib): 另一种 CDK 抑制剂,对多种 CDK 具有更广泛的活性。
SNS-032: CDK2、CDK7 和 CDK9 的选择性抑制剂,在癌症治疗的临床试验中使用.
This compound 因其对 CDK9 的特异性抑制而脱颖而出,使其成为研究 CDK9 在癌症中的作用和开发靶向治疗的宝贵工具。
属性
IUPAC Name |
4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O/c1-17(2)25-22-16-18(4-9-24(22)31-32(25)3)23-10-13-27-26(30-23)29-20-7-5-19(6-8-20)28-21-11-14-33-15-12-21/h4,9-10,13,16-17,19-21,28H,5-8,11-12,14-15H2,1-3H3,(H,27,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIUZPIDLZYPRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C=C(C=CC2=NN1C)C3=NC(=NC=C3)NC4CCC(CC4)NC5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of LY2857785?
A1: this compound is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9) [, , , ]. CDK9, in conjunction with Cyclin T, forms the positive transcription elongation factor b (P-TEFb), which plays a crucial role in transcriptional elongation by phosphorylating serine 2 (Ser2) on the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) [, , ]. By inhibiting CDK9, this compound disrupts this phosphorylation, ultimately leading to decreased levels of MCL-1, an anti-apoptotic protein, and the induction of apoptosis in tumor cells [, , ].
Q2: What types of cancers has this compound shown efficacy against in preclinical studies?
A2: Preclinical studies have demonstrated that this compound exhibits potent anti-tumor activity against various hematological malignancies, including acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) [, ]. Importantly, this compound has shown efficacy against both cell lines and primary patient samples ex vivo [, ].
Q3: Besides apoptosis, does this compound induce any other cell death pathways?
A3: Research indicates that this compound can also induce autophagy in addition to apoptosis []. This was demonstrated by the increased binding of microtubule-associated proteins 1A/1B light chain 3B (LC3)-II to autophagosome membranes upon treatment with this compound [].
Q4: Has this compound been tested in in vivo models of cancer?
A4: Yes, this compound has demonstrated significant anti-tumor activity in vivo. Specifically, it significantly reduced tumor growth in a mouse xenograft model of adult T-cell leukemia/lymphoma (ATL) [].
Q5: Beyond its use as a single agent, has this compound shown potential for combination therapy?
A5: While specific combination therapies haven't been extensively outlined in the provided research, the research by Dobin et al. [] suggests that this compound might be particularly effective in combination with other targeted agents depending on the genetic profile of the tumor. For example, they found that AEL cells with co-mutations in BCOR, TP53, and DNMT3A, or BCOR and RB1 were particularly sensitive to this compound. This hints at the potential for personalized medicine approaches where this compound could be combined with other drugs based on the specific genetic makeup of a patient's tumor.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol](/img/structure/B608640.png)

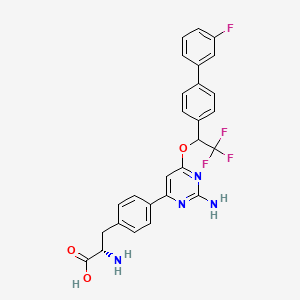
![(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride](/img/structure/B608645.png)
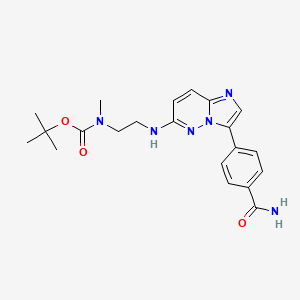
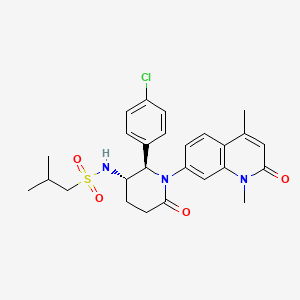
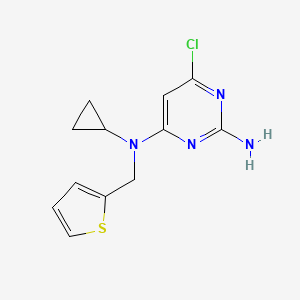
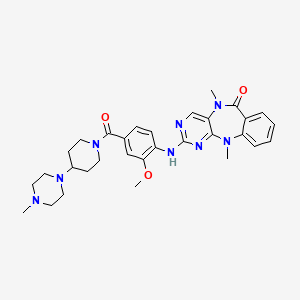
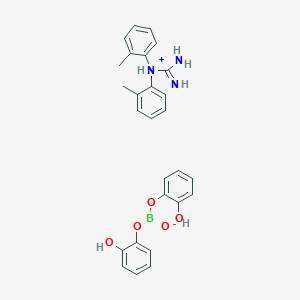
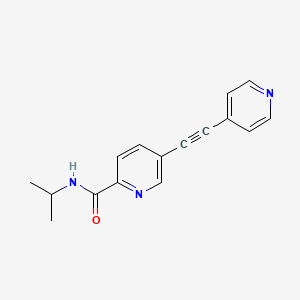
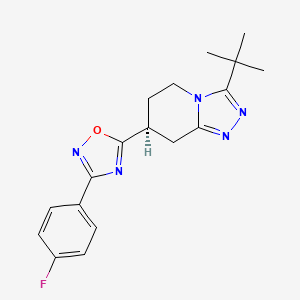
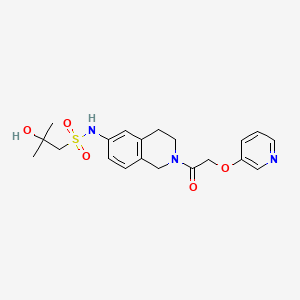
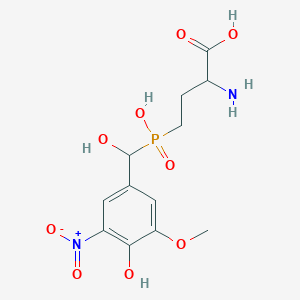
![[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone](/img/structure/B608663.png)
